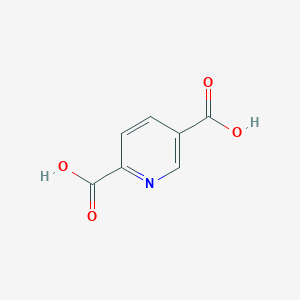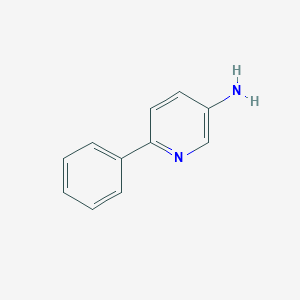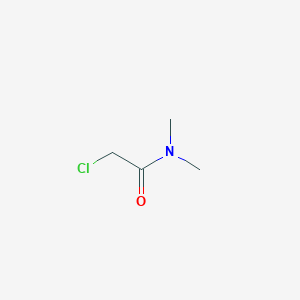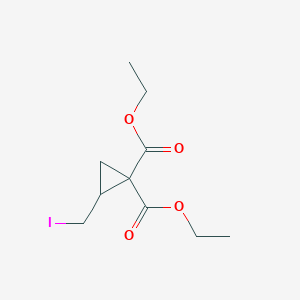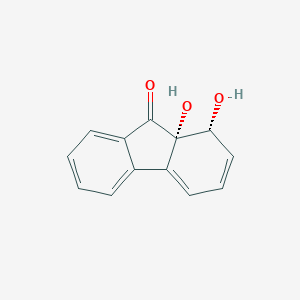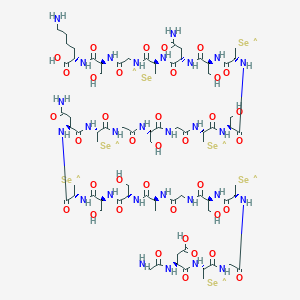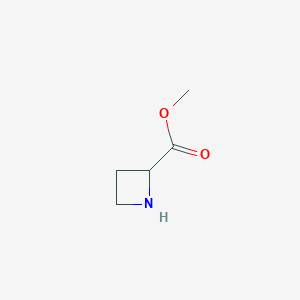
Azetidine-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl azetidine-2-carboxylate is a four-membered nitrogen-containing heterocyclic compound It is a derivative of azetidine, which is known for its significant ring strain and unique reactivity
Applications De Recherche Scientifique
Methyl azetidine-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: Methyl azetidine-2-carboxylate is used in the production of polymers, materials, and other industrial chemicals.
Mécanisme D'action
Target of Action
Methyl azetidine-2-carboxylate is a non-proteinogenic imino acid analog of proline . It is recognized by aminoacyl-tRNA synthetases, charged onto tRNAs and mis-incorporated into proteins . This mis-incorporation leads to proteotoxic stress .
Mode of Action
The mode of action of Methyl azetidine-2-carboxylate is driven by its structural similarity to proline . It is activated by the prolyl-tRNA synthetase, charged onto tRNA Pro and mis-incorporated into proteins at proline codons . This mis-incorporation leads to changes in the protein structure, potentially disrupting their function .
Biochemical Pathways
The mis-incorporation of Methyl azetidine-2-carboxylate into proteins affects various cellular processes. Many of the genes with negative chemical-genetic interactions with Methyl azetidine-2-carboxylate are involved in protein quality control pathways through the proteasome . Genes involved in actin cytoskeleton organization and endocytosis also had negative chemical-genetic interactions with Methyl azetidine-2-carboxylate .
Result of Action
The mis-incorporation of Methyl azetidine-2-carboxylate into proteins can lead to proteotoxic stress . This can disrupt the function of proteins and affect various cellular processes. For example, the number of actin patches per cell increases upon Methyl azetidine-2-carboxylate treatment .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Methyl azetidine-2-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its incorporation into proteins, where it can cause protein misfolding and disrupt normal protein function . This compound is known to interact with enzymes such as L-azetidine-2-carboxylate hydrolase, which hydrolyzes the compound, leading to its degradation . Additionally, methyl azetidine-2-carboxylate can be involved in cyclic amino acid metabolism, highlighting its significance in biochemical pathways .
Cellular Effects
Methyl azetidine-2-carboxylate has notable effects on various types of cells and cellular processes. It can induce endoplasmic reticulum (ER) stress by causing the accumulation of misfolded proteins, which activates the unfolded protein response (UPR) to restore cellular homeostasis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting normal protein folding and function . The proteotoxic stress caused by methyl azetidine-2-carboxylate can lead to autophagy and changes in calcium homeostasis within cells .
Molecular Mechanism
The molecular mechanism of action of methyl azetidine-2-carboxylate involves its incorporation into proteins, leading to protein misfolding and subsequent cellular stress . This compound can bind to specific enzymes, such as L-azetidine-2-carboxylate hydrolase, which catalyzes its hydrolysis . The disruption of normal protein folding by methyl azetidine-2-carboxylate can activate various cellular stress responses, including the unfolded protein response and autophagy . Additionally, this compound can influence gene expression by altering the stability and function of proteins involved in transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl azetidine-2-carboxylate can change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur through enzymatic hydrolysis . Long-term exposure to methyl azetidine-2-carboxylate can lead to sustained cellular stress and alterations in cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in persistent changes in protein folding and cellular homeostasis .
Dosage Effects in Animal Models
The effects of methyl azetidine-2-carboxylate vary with different dosages in animal models. At lower doses, this compound can cause mild cellular stress and alterations in protein function . At higher doses, methyl azetidine-2-carboxylate can induce significant proteotoxic stress, leading to severe cellular dysfunction and toxicity . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
Methyl azetidine-2-carboxylate is involved in various metabolic pathways, including cyclic amino acid metabolism . This compound can be hydrolyzed by specific enzymes, such as L-azetidine-2-carboxylate hydrolase, which plays a role in its degradation . The metabolic pathways involving methyl azetidine-2-carboxylate can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, methyl azetidine-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The transport and distribution of methyl azetidine-2-carboxylate are crucial for its involvement in various biochemical processes .
Subcellular Localization
Methyl azetidine-2-carboxylate exhibits specific subcellular localization, which can impact its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of methyl azetidine-2-carboxylate is essential for its role in protein folding and cellular stress responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl azetidine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of β-chloroalcohol with triflate activation followed by displacement with cyanide can yield azetidine derivatives . Another method involves the use of copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides .
Industrial Production Methods: Industrial production of methyl azetidine-2-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl azetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Azetidine-2-carboxylic acid: A closely related compound with similar structural features but different functional groups.
2-Azetidinone: Another four-membered nitrogen-containing heterocycle with distinct reactivity and applications.
β-Lactams: A class of compounds that includes penicillins and cephalosporins, known for their antibacterial activity.
Uniqueness: Methyl azetidine-2-carboxylate is unique due to its specific methyl ester functional group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives.
Propriétés
IUPAC Name |
methyl azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNOQXRIMCFHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531752 | |
| Record name | Methyl azetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134419-57-1 | |
| Record name | Methyl azetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


